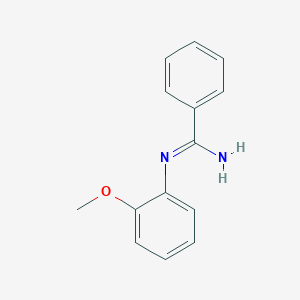

N-(o-Methoxyphenyl)benzamidine

Description

Structure

3D Structure

Properties

CAS No. |

23557-77-9 |

|---|---|

Molecular Formula |

C14H14N2O |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

N'-(2-methoxyphenyl)benzenecarboximidamide |

InChI |

InChI=1S/C14H14N2O/c1-17-13-10-6-5-9-12(13)16-14(15)11-7-3-2-4-8-11/h2-10H,1H3,(H2,15,16) |

InChI Key |

LJBSKFOYTXYCOW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1N=C(C2=CC=CC=C2)N |

Origin of Product |

United States |

Reactivity and Synthetic Transformations of N O Methoxyphenyl Benzamidine and Its Derivatives

Cyclization Reactions Leading to Fused Heterocyclic Systems

The inherent structure of N-arylbenzamidines, including the o-methoxyphenyl derivative, provides a scaffold ripe for intramolecular cyclization, leading to the formation of fused heterocyclic systems. These reactions are often promoted by metal catalysts or oxidative conditions and represent an efficient strategy for constructing complex molecular architectures.

Formation of Quinazoline (B50416) Derivatives

The synthesis of quinazoline derivatives represents a significant application of N-arylbenzamidines. Specifically, 3-Aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles can be accessed through various synthetic routes. One approach involves the reaction of 2-amino-N'-arylbenzimidamides with carbon disulfide to yield 4-((aryl)imino)-3,4-dihydroquinazoline-2(1H)-thione derivatives. orgchemres.org This highlights the versatility of the amidine functional group in constructing the quinazoline core.

Furthermore, these quinazoline systems can undergo subsequent transformations. For instance, both 4-anilinoquinazoline-2-carbonitriles and 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles can be converted into benzo mdpi.comwur.nlimidazo[1,2-c]quinazoline-6-carbonitriles. nih.gov This can be achieved through either oxidative or non-oxidative C-N bond-forming reactions, demonstrating the multiple pathways available for elaborating the quinazoline scaffold. nih.gov The synthesis of 2,3-dihydroquinazolin-4(1H)-ones from anthranilamide and various aldehydes, often facilitated by catalysts like reverse zinc oxide nanomicelles, further illustrates the broader importance of cyclization reactions in accessing this class of heterocycles. nih.govresearchgate.net

Intramolecular Carbon-Nitrogen Cross-Coupling for Benzimidazole (B57391) Annulation

Intramolecular C-N cross-coupling reactions provide a powerful tool for the synthesis of fused benzimidazole systems from appropriately substituted N-arylbenzamidines. This transformation typically involves the palladium- or copper-catalyzed cyclization of a tethered aryl group onto the benzimidazole core. The use of a dual Pd(II)/Cu(I) catalyst system has been shown to be effective for the intramolecular arylation of electron-poor benzimidazole substrates through a cross-dehydrogenative coupling (CDC) reaction. nih.govnih.gov This method is highly atom-economical as it avoids the need for pre-functionalization of the coupling partners. nih.gov Mechanistic studies suggest that the reaction proceeds through independent metalation steps, with copper(I) activating the benzimidazole and palladium activating the tethered arene, followed by transmetalation and reductive elimination to form the fused polycyclic product. nih.gov The role of copper(I) in the intramolecular N-arylation for benzimidazole synthesis has been explored, with studies elucidating the structure of copper(I) intermediates and the influence of ancillary ligands on the catalytic cycle. rsc.org

Pyrimidine (B1678525) Ring Annulation from Amidine Substrates and Related Amidines

Amidines are crucial precursors for the synthesis of pyrimidine rings, a core structure in many biologically active molecules. mdpi.com The annulation process often involves the reaction of an amidine with a suitable three-carbon synthon. A common strategy is the [3+3] annulation of amidines with saturated ketones, which can be achieved via a copper-catalyzed process involving the direct β-C(sp³)–H functionalization of the ketone. acs.org This reaction proceeds through a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization. acs.org

Oxidative Functionalization Reactions

The direct functionalization of C-H bonds is a highly desirable transformation in organic synthesis as it avoids the need for pre-activated starting materials. Benzamidines have emerged as competent substrates in such reactions.

Metal-Free C-H Functionalization and Oxidative Cross-Coupling involving Benzamidines

A significant advancement in the field is the development of metal-free methods for the C-H functionalization and oxidative cross-coupling of benzamidines. rsc.orgrsc.org One such protocol utilizes catalytic iodine with tert-butyl hydroperoxide (TBHP) in dimethyl sulfoxide (B87167) (DMSO) to achieve the synthesis of α-ketoimides from benzamidine (B55565) hydrochloride and various compounds containing sp³, sp², or sp C-H bonds. rsc.orgrsc.org This method is characterized by its operational simplicity, the use of an inexpensive catalyst, and a broad tolerance for different functional groups, providing good to excellent yields of the desired products. rsc.orgrsc.org For example, ethylbenzene (B125841) derivatives with various substituents on the aromatic ring react smoothly with benzamidine hydrochloride to furnish the corresponding α-ketoimides in high yields. rsc.org This approach represents a greener alternative to traditional metal-catalyzed cross-coupling reactions. While not strictly metal-free, related rhodium-catalyzed oxidative C-H/C-H cross-coupling reactions between N-acylanilines and benzamides have also been developed, offering a step-economic route to 2-amino-2'-carboxybiaryl scaffolds. nih.gov

Other Transformational Pathways

Beyond the well-defined cyclization and oxidative functionalization reactions, N-(o-Methoxyphenyl)benzamidine and its analogs can participate in other transformations. The amidine functional group can be a precursor for the synthesis of other heterocyclic systems like imidazoles and triazines. mdpi.com Furthermore, recent research has highlighted the potential for transition-metal-free C-N cross-coupling reactions involving phenols and primary amines, enabled by a multifunctional reagent that activates both coupling partners. nih.gov While not directly involving benzamidines, this development points towards a broader trend of moving away from transition metals in C-N bond formation, which could inspire new transformations for amidine-containing compounds in the future.

Conversion of Amidoximes to Amidines

The transformation of amidoximes to amidines is a significant reaction, often employed to unmask the amidine functionality which may be a key pharmacophore in medicinal chemistry. lookchem.com A common and efficient method for this conversion is the catalytic hydrogenation of the corresponding amidoxime (B1450833). lookchem.com This reductive process typically involves the use of a palladium catalyst in the presence of an activating agent such as acetic anhydride (B1165640) in an acetic acid solvent system. lookchem.com

The reaction proceeds via the activation of the amidoxime hydroxyl group, facilitating its reduction to the desired amidine. While direct experimental data for the conversion of N-(o-Methoxyphenyl)benzamidoxime to N-(o-Methoxyphenyl)benzamidine is not extensively detailed in the available literature, the general applicability of this method to a wide range of benzamidoximes suggests its feasibility for this specific substrate. lookchem.comtandfonline.com The reaction conditions are generally mild and the yields are often good. lookchem.com

A generalized scheme for this transformation is presented below:

Table 1: Generalized Conversion of N-Aryl Benzamidoxime to N-Aryl Benzamidine

| Reactant | Reagents & Conditions | Product |

| N-(o-Methoxyphenyl)benzamidoxime | Pd/C, Acetic Anhydride, Acetic Acid, H₂ | N-(o-Methoxyphenyl)benzamidine |

This table illustrates a plausible reaction based on established methodologies for similar compounds.

Synthesis of Diazaphosphorine Derivatives from Amidines

The synthesis of heterocyclic compounds containing phosphorus and nitrogen atoms, such as diazaphosphorine derivatives, has garnered attention due to their potential applications in catalysis and materials science. derpharmachemica.comresearchgate.net One synthetic approach to such heterocycles involves the reaction of a suitable amidine with a phosphorus-containing electrophile.

While the direct synthesis of a diazaphosphorine derivative from N-(o-Methoxyphenyl)benzamidine is not explicitly described in the reviewed literature, a plausible synthetic route can be extrapolated from known methods for the preparation of related phosphorus-nitrogen heterocycles. For instance, the reaction of an N-aryl benzamidine with a dichlorophosphine or a similar reactive phosphorus species could lead to the formation of a diazaphosphorine ring system.

The synthesis would likely proceed in a stepwise manner, involving the initial reaction of one of the nitrogen atoms of the amidine with the phosphorus reagent, followed by an intramolecular cyclization to form the heterocyclic ring. The specific structure of the resulting diazaphosphorine would depend on the nature of the phosphorus reagent and the reaction conditions employed.

A hypothetical reaction scheme for the synthesis of a diazaphosphorine derivative from N-(o-Methoxyphenyl)benzamidine is outlined below:

Table 2: Hypothetical Synthesis of a Diazaphosphorine Derivative

| Reactant | Reagent | Product |

| N-(o-Methoxyphenyl)benzamidine | Dichlorophenylphosphine | A 2,4-diphenyl-6-(o-methoxyphenyl)-1,3,5,2-triazaphosphorine derivative (hypothetical structure) |

This table presents a speculative synthetic route based on general principles of phosphorus-nitrogen heterocycle synthesis.

Further research is required to validate these proposed synthetic transformations for N-(o-Methoxyphenyl)benzamidine and to fully characterize the resulting products.

Structural Characterization Methodologies in N O Methoxyphenyl Benzamidine Research

Spectroscopic Analysis Techniques

Spectroscopic methods are paramount in determining the molecular structure of organic compounds by probing the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: This technique provides information about the number, environment, and connectivity of hydrogen atoms (protons). For N-(o-Methoxyphenyl)benzamidine, one would expect to see distinct signals for the protons on the two aromatic rings and the methoxy (B1213986) group. For instance, in the related compound N-(2-methoxyphenyl)formamide, the methoxy group protons appear as a sharp singlet, while the aromatic protons appear as a complex multiplet pattern in the aromatic region of the spectrum. nih.gov The protons of the N-H groups would likely appear as broad singlets that can be confirmed by D₂O exchange.

¹³C NMR: This method detects the carbon atoms in the molecule, providing information about the number of different carbon environments. A ¹³C NMR spectrum for N-(o-Methoxyphenyl)benzamidine would show distinct signals for each unique carbon atom. The carbon of the C=N group would be found significantly downfield. As an example, in various N-aryl benzamides, the carbonyl carbon (C=O), which is electronically similar to the imine carbon (C=N), typically appears far downfield. chemrxiv.org The methoxy carbon would have a characteristic chemical shift around 55 ppm, as seen in the spectrum of N-(4-methoxyphenyl)picolinamide. turkjps.org

2D-NMR: Two-dimensional NMR techniques are crucial for assembling the molecular puzzle by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to trace the connectivity of protons within the o-methoxyphenyl and benzoyl rings separately.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and hydrogen atoms, allowing for the unambiguous assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds apart. It is instrumental in connecting the different fragments of the molecule, for example, showing a correlation between the methoxy protons and the carbon of the aromatic ring to which it is attached, and linking the protons of one ring to the carbons of the other across the amidine linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies atoms that are close to each other in space, which helps to determine the molecule's three-dimensional conformation and stereochemistry.

Table 1: Illustrative ¹H and ¹³C NMR Data for Structurally Related Compounds This table presents data from similar compounds to exemplify the expected chemical shifts for N-(o-Methoxyphenyl)benzamidine.

| Compound | Technique | Observed Chemical Shifts (δ, ppm) and Key Assignments | Reference |

|---|---|---|---|

| N-(4-methoxybenzyl)aniline | ¹H NMR (400 MHz, CDCl₃) | 7.16-7.14 (d, 2H, Ar-H), 7.07-7.03 (dd, 2H, Ar-H), 6.76-6.74 (d, 2H, Ar-H), 6.61-6.58 (t, 1H, Ar-H), 6.50-6.49 (d, 2H, Ar-H), 4.10 (s, 2H, CH₂), 3.65 (s, 3H, OCH₃) | |

| N-(4-methoxybenzyl)aniline | ¹³C NMR (101 MHz, CDCl₃) | 158.5 (Ar-C), 147.9 (Ar-C), 131.1 (Ar-C), 128.9 (Ar-C), 128.4 (Ar-C), 117.1 (Ar-C), 113.6 (Ar-C), 112.5 (Ar-C), 54.9 (OCH₃), 47.4 (CH₂) | |

| N-(2-methoxyphenyl)formamide | ¹H NMR | Distinct signals for formyl proton, methoxy protons, and aromatic protons. | nih.gov |

| N-(2-methoxyphenyl)formamide | ¹³C NMR | Signals corresponding to carbonyl carbon, methoxy carbon, and aromatic carbons. | nih.gov |

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

FT-IR Spectroscopy: An FT-IR spectrum of N-(o-Methoxyphenyl)benzamidine would display characteristic absorption bands. Key expected vibrations include N-H stretching (typically in the 3300-3500 cm⁻¹ region), aromatic C-H stretching (around 3000-3100 cm⁻¹), the C=N (imine) stretch (around 1640 cm⁻¹), aromatic C=C ring stretching (in the 1450-1600 cm⁻¹ region), and the strong C-O stretch of the methoxy group (around 1250 cm⁻¹ for aryl ethers). For example, a study on a different benzamidine (B55565) derivative showed a characteristic band for the C=N group.

FT-Raman Spectroscopy: FT-Raman spectroscopy is a complementary technique to FT-IR. While polar bonds like C=O and O-H give strong IR signals, non-polar bonds, such as C=C bonds in aromatic rings, often produce strong Raman signals. This can be particularly useful for analyzing the skeletal vibrations of the aromatic systems in N-(o-Methoxyphenyl)benzamidine.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, N-(o-Methoxyphenyl)benzamidine (molecular formula C₁₄H₁₄N₂O, molecular weight 226.28 g/mol ) would be expected to show a molecular ion peak (M⁺) at m/z = 226. The fragmentation pattern would provide evidence for the structure, likely showing fragments corresponding to the loss of the methoxy group or cleavage at the amidine linkage, yielding ions related to the benzoyl and methoxyphenyl moieties. For comparison, the mass spectrum of the isomeric N-(4-Methoxyphenyl)benzamide shows a prominent molecular ion at m/z 227 and a base peak at m/z 105, corresponding to the benzoyl cation. turkjps.org

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique separates mixtures using liquid chromatography and then detects the components with a mass spectrometer. LC-MS is particularly useful for analyzing the purity of a synthesized compound and for identifying any byproducts or metabolites in a mixture. It often uses soft ionization techniques like electrospray ionization (ESI), which typically results in a protonated molecule [M+H]⁺, for N-(o-Methoxyphenyl)benzamidine this would be observed at m/z = 227.

Table 2: Illustrative Mass Spectrometry Data for a Structural Isomer This table shows representative mass spectrometry data for N-(4-Methoxyphenyl)benzamide, an amide isomer of the target compound.

| Compound | Technique | Key Peaks (m/z) and Relative Intensity | Reference |

|---|---|---|---|

| N-(4-Methoxyphenyl)benzamide | GC-MS (EI) | 105 (99.99), 227 (53.80), 77 (35.45), 51 (10.92), 228 (9.12) | turkjps.org |

X-ray Diffraction Studies

While spectroscopic methods provide information about molecular connectivity and conformation in solution, X-ray diffraction provides the ultimate proof of structure by mapping electron density in the solid state.

To perform this analysis, a high-quality single crystal of the compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the molecule. This technique provides precise bond lengths, bond angles, and torsional angles.

For N-(o-Methoxyphenyl)benzamidine, a single-crystal X-ray structure would definitively confirm the atomic connectivity and the E/Z geometry of the C=N double bond. Furthermore, it would reveal the conformation of the molecule in the solid state, such as the dihedral angles between the two aromatic rings.

Beyond the individual molecule, this method elucidates the supramolecular architecture, which is how molecules pack together in the crystal lattice. This packing is governed by intermolecular forces such as hydrogen bonding (e.g., between the N-H groups of one molecule and the nitrogen or oxygen atoms of a neighboring molecule) and π–π stacking interactions between the aromatic rings. The analysis of these interactions is crucial for understanding the physical properties of the solid material. For example, the crystal structure of 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide reveals chains formed by N—H⋯O hydrogen bonds and layers linked by C—H⋯π interactions.

Theoretical and Computational Investigations of N O Methoxyphenyl Benzamidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule like N-(o-Methoxyphenyl)benzamidine at the atomic level. These methods are used to predict its geometry, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies for Optimized Molecular Structures and Vibrational Frequencies

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular structure. For a compound like N-(o-Methoxyphenyl)benzamidine, a functional such as B3LYP combined with a basis set like 6-311++G(d,p) would typically be used to perform geometry optimization. This process minimizes the total energy of the molecule, yielding key structural parameters like bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, the same level of theory can be used to calculate the harmonic vibrational frequencies. These theoretical frequencies correspond to the fundamental modes of vibration of the molecule (e.g., stretching, bending, and twisting of bonds). The calculated vibrational spectrum is often compared with experimental data from FT-IR and Raman spectroscopy to confirm the structural model. A scaling factor is commonly applied to the computed frequencies to better match experimental values, accounting for anharmonicity and method limitations.

Table 1: Representative Theoretical Vibrational Frequencies and Their Assignments (Note: This table is illustrative of typical results from DFT calculations and is not based on specific data for N-(o-Methoxyphenyl)benzamidine, which is not available.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | Data not available | Data not available |

| C=N Stretch | Data not available | Data not available |

| Aromatic C-H Stretch | Data not available | Data not available |

| O-CH₃ Stretch | Data not available | Data not available |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts) using Quantum Chemical Methods

Quantum chemical methods are highly effective in predicting spectroscopic parameters, particularly NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating nuclear magnetic shielding tensors. These calculations are typically performed on the DFT-optimized geometry of the molecule.

To achieve high accuracy, computations are often run using a functional like B3LYP or mPW1PW91 with a suitable basis set. The theoretical chemical shifts for ¹H and ¹³C atoms are then calculated relative to a reference standard, such as Tetramethylsilane (TMS). Comparing these predicted shifts with experimental NMR data serves as a powerful tool for structure verification and assignment of signals in the experimental spectrum.

Table 2: Comparison of Theoretical and Experimental NMR Chemical Shifts (Note: This table illustrates the format for presenting NMR prediction results. Specific data for N-(o-Methoxyphenyl)benzamidine is not available.)

| Atom | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |

|---|---|---|---|---|

| C=N | Data not available | Data not available | N/A | N/A |

| O-CH₃ | Data not available | Data not available | Data not available | Data not available |

| Aromatic C1 | Data not available | Data not available | Data not available | Data not available |

Exploration of Conformational Ensembles and Potential Energy Surfaces

Molecules with rotatable single bonds, such as N-(o-Methoxyphenyl)benzamidine, can exist in multiple spatial arrangements called conformations. The study of these conformations involves mapping the molecule's potential energy surface (PES). A PES scan is performed by systematically rotating specific dihedral angles (for instance, the angle around the C-N or C-O bonds) and calculating the molecule's energy at each step.

This process identifies low-energy conformers (local minima on the PES) and the energy barriers (transition states) that separate them. The results provide insight into the molecule's flexibility and the relative populations of different conformers at thermal equilibrium, which can influence its chemical and biological activity.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a critical tool for investigating chemical reaction mechanisms. For reactions involving N-(o-Methoxyphenyl)benzamidine, such as its formation or subsequent reactions, DFT calculations can be used to map the entire reaction pathway. This involves identifying the structures of reactants, intermediates, transition states, and products.

Studies on Tautomerism and Intramolecular/Intermolecular Hydrogen Bonding Interactions

The amidine group in N-(o-Methoxyphenyl)benzamidine allows for the possibility of tautomerism, where a proton can migrate between the two nitrogen atoms. Computational methods can be used to calculate the relative energies of the different tautomers to predict which form is more stable.

Furthermore, the presence of N-H groups (proton donors) and nitrogen and oxygen atoms (proton acceptors) allows for the formation of hydrogen bonds. Computational analysis can quantify the strength and geometry of potential intramolecular hydrogen bonds (e.g., between the N-H group and the methoxy (B1213986) oxygen). It can also be used to model intermolecular hydrogen bonding, which is crucial for understanding how the molecule interacts with itself in the solid state or with solvent molecules.

Q & A

Basic Research Questions

Q. What environmentally benign methods are available for synthesizing N-(o-Methoxyphenyl)benzamidine derivatives?

- Methodological Answer : A green synthesis approach involves intermolecular cyclization of N-(2-iodoaryl)benzamidine derivatives in aqueous conditions (water as solvent) with K₂CO₃ as a base at 100°C for 30 hours. This method avoids toxic catalysts and achieves moderate-to-high yields (65–85%) . For benzimidazole derivatives, condensation with aldehydes in the presence of NH₄Cl at 80–90°C provides a one-pot, solvent-free route .

Q. How do benzamidine derivatives function as enzyme inhibitors in biochemical studies?

- Methodological Answer : Benzamidines act as arginine mimetics due to their basicity (pKa ~11.6), enabling competitive inhibition of trypsin-like serine proteases. The amidine group forms a salt bridge with Asp189 in the enzyme’s S1 pocket, as demonstrated in thrombin and factor Xa inhibition studies. For example, N-[N-(naphthylsulfonyl)glycyl]-4-amidinophenyl-alanine piperidine (NAPAP) was optimized via structure-activity relationship (SAR) studies to enhance binding .

Q. What analytical techniques confirm the purity and structure of synthesized benzamidine derivatives?

- Methodological Answer : Elemental analysis (e.g., C, H, N, S, Cl content) is critical for validating purity, as shown in Example i of , where calculated vs. experimental values differed by <0.5%. NMR (¹H/¹³C) and IR spectroscopy further confirm functional groups, such as amidine C=N stretches (~1650 cm⁻¹) .

Advanced Research Questions

Q. How can the labile N–Cl bond in N-chloro-N′-(p-fluorophenyl)-benzamidine be experimentally characterized?

- Methodological Answer : Single-crystal X-ray diffraction at cryogenic temperatures (17.5 K) resolves the electron density distribution of the N–Cl bond. This method reveals bond dissociation energetics and photolytic chlorine release mechanisms, critical for studying N-halamine derivatives .

Q. What computational strategies model benzamidine-enzyme interactions for drug design?

- Methodological Answer : Molecular dynamics (MD) simulations using AMBER force fields parametrize trypsin/benzamidine binding. The PDB structure 3PTB provides a template for docking studies, where salt bridges (e.g., amidine-Asp189) and π-π stacking (e.g., His41 interactions) are optimized . For TMPRSS2 inhibition, virtual screening identifies hits with benzamidine moieties forming hydrogen bonds and salt bridges .

Q. How can structural modifications enhance selectivity of benzamidine derivatives for proteases like matriptase?

- Methodological Answer : Structure-guided design leverages high-resolution crystallography (e.g., PDB 1EAX) to extend substituents into the S3/S4 pocket. For example, bis-benzamidines with pyridyl bis(oxy)dibenzimidamide groups improve matriptase inhibition by targeting Trp215 and solvent-exposed regions .

Q. What experimental approaches resolve contradictions in catalytic efficiency across synthesis studies?

- Methodological Answer : Comparative analysis of reaction conditions (e.g., solvent, catalyst, temperature) is essential. For instance, reports 65–85% yields in water, while achieves 48% in CH₂Cl₂. Kinetic studies (e.g., Arrhenius plots) and catalyst screening (e.g., NH₄Cl vs. K₂CO₃) identify optimal pathways .

Q. Why is benzamidine included in protease digestion buffers, and how is its concentration optimized?

- Methodological Answer : Benzamidine (10 µg/mL) in buffers (e.g., HEPES-Triton X-100) inhibits trypsin-like proteases during protein extraction. Optimization involves titration assays to balance inhibition efficacy (IC₅₀) with minimal interference in downstream LC-MS/MS workflows .

Data and Structural Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.